N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 155778-26-0
VCID: VC16838762
InChI: InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide

CAS No.: 155778-26-0

Cat. No.: VC16838762

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide - 155778-26-0

Specification

CAS No. 155778-26-0
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
Standard InChI InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1
Standard InChI Key MVKDKUUCCOPJSG-CYBMUJFWSA-N
Isomeric SMILES C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=CC=C3
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide (CAS: 155778-26-0) features a bicyclo[2.2.2]octane core substituted with a benzamide group at the 3-position. The molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol . The azabicyclo[2.2.2]octane system imposes significant steric constraints, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.31 g/mol
CAS Registry Number155778-26-0
SMILES NotationC1CN2CCC1C@@HNC(=O)C3=CC=CC=C3
InChIKeyMVKDKUUCCOPJSG-CYBMUJFWSA-N

The stereochemistry at the 3-position is critical, as denoted by the (3S) configuration in the IUPAC name. This chiral center is preserved in the SMILES string via the [C@@H] descriptor .

Spectroscopic and Computational Data

The compound’s InChI string (InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1) encodes connectivity and stereochemical details . Computational models predict a rigid bicyclic framework with limited conformational flexibility, which may enhance binding specificity in biological systems.

Synthesis and Manufacturing Processes

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReagents/ConditionsOutcome
Ketone ReductionNaBH₄, MeOH, 0°CAlcohol intermediate
Amide CouplingEDC/HOBt, DMF, rtBenzamide formation
Stereochemical ResolutionChiral HPLCIsolation of (3S) enantiomer

Challenges in Synthesis

The bicyclo[2.2.2]octane system’s strain complicates functionalization. Thionyl chloride and Raney nickel have been used to manipulate double bonds in related structures , but regioselectivity remains a hurdle.

Biological and Pharmacological Relevance

Target Identification

Although specific bioactivity data for N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is limited, its ChEMBL ID (CHEMBL43243) suggests historical interest in high-throughput screening . Related azabicyclo compounds exhibit affinity for neuronal nicotinic acetylcholine receptors (nAChRs) , implicating potential applications in neurology.

Structure-Activity Relationships (SAR)

The benzamide moiety’s electron-withdrawing properties may enhance hydrogen bonding with target proteins. Substituents on the aryl ring (e.g., methoxy groups, as seen in LookChemical’s derivative ) modulate solubility and permeability.

Applications in Research and Development

Medicinal Chemistry

The compound’s rigid scaffold serves as a template for designing nAChR modulators. Patent WO2004076449A2 highlights azabicyclo derivatives as candidates for treating cognitive disorders .

Chemical Biology

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide could act as a molecular probe to study protein-ligand interactions, leveraging its stereochemical precision.

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